Cas no 2189498-52-8 (N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine)

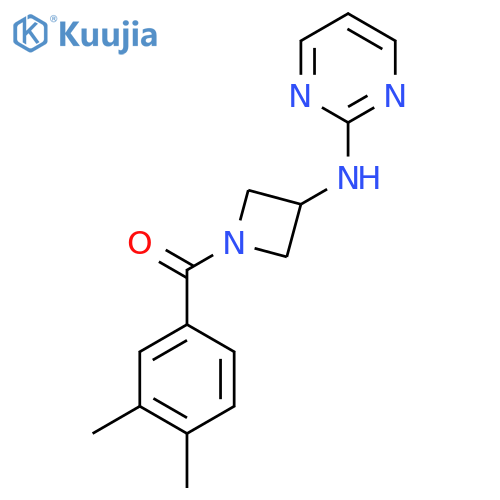

2189498-52-8 structure

商品名:N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine

- 2189498-52-8

- N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

- (3,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone

- F6550-4591

- AKOS032742789

- (3,4-dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

-

- インチ: 1S/C16H18N4O/c1-11-4-5-13(8-12(11)2)15(21)20-9-14(10-20)19-16-17-6-3-7-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)

- InChIKey: JTUQPLBXBLEBTG-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C)=C(C)C=1)N1CC(C1)NC1N=CC=CN=1

計算された属性

- せいみつぶんしりょう: 282.14806121g/mol

- どういたいしつりょう: 282.14806121g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 363

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 58.1Ų

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6550-4591-25mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-2mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-20μmol |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-30mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-50mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-4mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-2μmol |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-10μmol |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-10mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6550-4591-5mg |

N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine |

2189498-52-8 | 5mg |

$103.5 | 2023-09-08 |

N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

2189498-52-8 (N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬